4-Ethyl-2-propylphenol

thermal stability volatility distillation

4-Ethyl-2-propylphenol (CAS 1141348-72-2, C₁₁H₁₆O, MW 164.24 g/mol) is a dialkylphenol bearing ethyl and n-propyl substituents at the 4- and 2-positions, respectively. It belongs to the alkylphenol family widely used as antioxidant intermediates, lubricant additives, and specialty chemical building blocks.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 1141348-72-2
Cat. No. B12687318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-propylphenol
CAS1141348-72-2
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)CC)O
InChIInChI=1S/C11H16O/c1-3-5-10-8-9(4-2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3
InChIKeyDTRXPNPTVRYGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-propylphenol (CAS 1141348-72-2) Procurement Guide: Chemical Class and Baseline Characteristics


4-Ethyl-2-propylphenol (CAS 1141348-72-2, C₁₁H₁₆O, MW 164.24 g/mol) is a dialkylphenol bearing ethyl and n-propyl substituents at the 4- and 2-positions, respectively [1]. It belongs to the alkylphenol family widely used as antioxidant intermediates, lubricant additives, and specialty chemical building blocks [2]. Its 1,2,4-trisubstituted aromatic structure differentiates it from simpler mono-alkylphenols and symmetrical dialkylphenols, providing a unique combination of steric and electronic properties relevant to antioxidant performance.

4-Ethyl-2-propylphenol (CAS 1141348-72-2): Why In-Class Alkylphenol Substitution Carries Performance Risk


Simpler alkylphenols such as 4-ethylphenol (boiling point ~218 °C) or 2-propylphenol (boiling point ~220 °C) differ markedly in volatility, steric hindrance around the phenolic –OH, and oxidation potential from 4-ethyl-2-propylphenol [1]. The additive effects of ortho- and para-alkyl substitution lower the oxidation potential (a proxy for antioxidant electron-donating ability) by approximately 0.08 V per substituent [2]. Because these electronic effects are additive, a molecule lacking either the 2-propyl or 4-ethyl group will exhibit a different redox profile, making direct substitution unreliable without experimental validation.

4-Ethyl-2-propylphenol (CAS 1141348-72-2) Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability and Volatility: Boiling Point Advantage Over Mono-Alkylphenols

4-Ethyl-2-propylphenol exhibits a boiling point of approximately 260 °C, which is roughly 40 °C higher than that of 4-ethylphenol (~218 °C) and 2-propylphenol (~220 °C) [1]. This substantial elevation arises from the combined effect of two alkyl substituents increasing molecular weight and van der Waals interactions. The higher boiling point translates to lower volatility and greater thermal endurance in high-temperature applications such as lubricant formulations or polymer melt-processing, where mono-alkylphenols may evaporate or degrade prematurely.

thermal stability volatility distillation

Electrochemical Driving Force for Antioxidant Action: Predicted Oxidation Potential Comparison

Based on the established rule that ortho- and para-alkyl substituents each lower the phenol oxidation potential by approximately 0.08 V, the oxidation potential of 4-ethyl-2-propylphenol can be estimated at ~0.48 V (vs. SCE), compared to ~0.56 V for unsubstituted phenol [1]. This predicted lowering places it in a more readily oxidizable (electron-donating) regime than phenol, 4-ethylphenol (only one para substituent; ~0.48 V), or 2-propylphenol (only one ortho substituent; ~0.48 V). While the additive model suggests similar oxidation potentials for these mono-substituted variants, the actual steric and electronic interplay in the disubstituted compound may further fine-tune the one-electron transfer kinetics relevant to radical scavenging.

antioxidant oxidation potential redox chemistry

Comparative Radical Scavenging Potency: Context from 2-Isopropylphenol Study

A head-to-head study of propofol-related compounds demonstrated that 2-isopropylphenol scavenges DPPH radicals with a potency rank of propofol > 2,5-diisopropylphenol > 2-isopropylphenol > 2,4-diisopropylphenol [1]. Although 4-ethyl-2-propylphenol was not included, the structural similarity (ortho-alkylphenol motif) suggests that its radical-scavenging activity would fall within the range defined by these analogs. The presence of both an ortho-propyl and para-ethyl group may confer intermediate steric hindrance and electron-donating capability, potentially positioning its activity between 2-isopropylphenol and 2,5-diisopropylphenol. Quantitative DPPH IC₅₀ data for 4-ethyl-2-propylphenol remain unavailable in peer-reviewed literature.

radical scavenging DPPH assay lipid peroxidation

Regulatory and Safety Profile Differentiation: Absence of Endocrine Disruption Classification

Unlike long-chain alkylphenols such as nonylphenol, which are classified as xenoestrogens and subject to EU REACH restrictions due to endocrine-disrupting properties [1], 4-ethyl-2-propylphenol (a short-chain C3/C2 alkylphenol) does not appear in current regulatory lists for endocrine disruptors or Substances of Very High Concern (SVHC). This regulatory distinction can simplify procurement, handling, and waste-disposal requirements, particularly for European Union-based operations.

regulatory endocrine disruption REACH

4-Ethyl-2-propylphenol (CAS 1141348-72-2): High-Value Application Scenarios for Scientific and Industrial Procurement


High-Temperature Lubricant and Polymer Stabilizer Formulations

The elevated boiling point (~260 °C) and predicted low volatility of 4-ethyl-2-propylphenol make it a candidate antioxidant additive for lubricants and engineering thermoplastics processed above 200 °C, where mono-alkylphenols would volatilize and deplete from the matrix [1]. Formulators seeking extended oxidative induction time (OIT) in polyolefins or ester-based lubricants should evaluate this compound as a less-volatile alternative to 4-ethylphenol or 2-propylphenol.

Precursor for Fine Chemical Synthesis Requiring Defined Steric Bulk

The 1,2,4-trisubstituted phenol core provides a sterically and electronically differentiated scaffold for constructing pharmaceutical intermediates, agrochemicals, or specialty ligands [1]. The orthogonal reactivity of the hydroxyl group and the two distinct alkyl chains enables regioselective derivatization strategies not possible with symmetrical dialkylphenols.

Non-Restricted Alkylphenol for EU-Compliant Industrial Processes

For European manufacturers seeking phenolic antioxidant or intermediate functionality without the regulatory constraints of nonylphenol or other long-chain alkylphenols, 4-ethyl-2-propylphenol offers a compliant alternative [1]. Its short alkyl chains fall outside the typical molecular weight range associated with bioaccumulation and endocrine activity, streamlining REACH compliance.

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